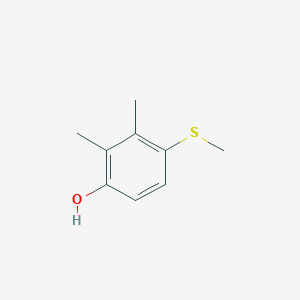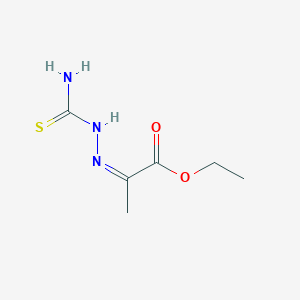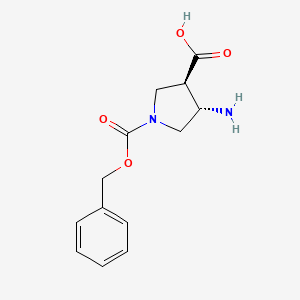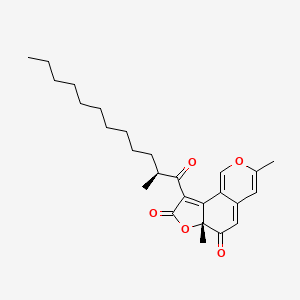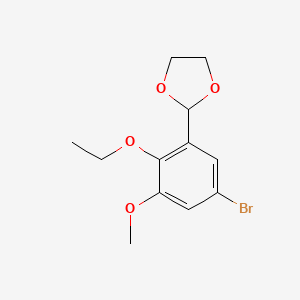
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of bromine, ethoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:
Bromination: The starting material, 2-ethoxy-3-methoxyphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potentially as a precursor to pharmaceutical compounds.
Industry: As a building block in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical precursor, its mechanism would involve the biochemical pathways targeted by the final drug molecule. The presence of the bromine, ethoxy, and methoxy groups could influence its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane
- 2-(5-Bromo-2-ethoxyphenyl)-1,3-dioxolane
- 2-(5-Chloro-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane
Uniqueness
The unique combination of bromine, ethoxy, and methoxy groups in 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-(5-bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO4/c1-3-15-11-9(12-16-4-5-17-12)6-8(13)7-10(11)14-2/h6-7,12H,3-5H2,1-2H3 |
Clave InChI |
CIJGSRRCKQWJMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Br)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
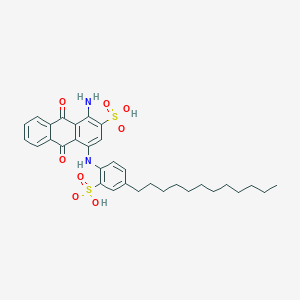
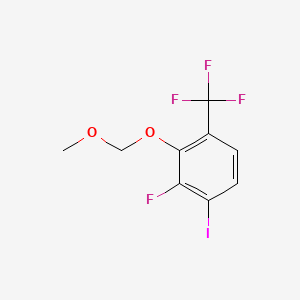
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
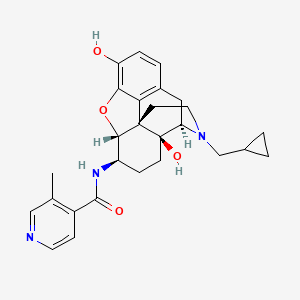

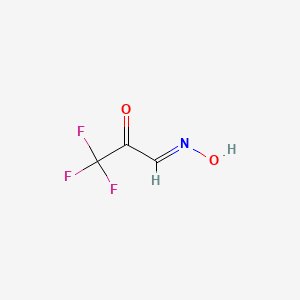
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
